2-Propanamine, 1,3-dimethoxy-, hydrochloride is a chemical compound with the molecular formula C5H14ClNO2 and a CAS number of 114261-15-3. It appears as a white to off-white powder or crystalline solid and is classified as an amine. The compound features a propanamine backbone with two methoxy groups attached at the 1 and 3 positions, contributing to its unique properties. Its hydrochloride salt form indicates that it is often encountered in a stable, soluble state suitable for various applications in research and industry .
The chemical behavior of 2-Propanamine, 1,3-dimethoxy-, hydrochloride can be characterized by its reactivity as an amine. It can undergo typical reactions associated with amines, such as:
These reactions are fundamental in organic synthesis and can lead to the formation of more complex molecules .
The synthesis of 2-Propanamine, 1,3-dimethoxy-, hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
This synthetic pathway highlights the importance of careful control over reaction conditions to ensure yield and purity .
2-Propanamine, 1,3-dimethoxy-, hydrochloride has several applications across various fields:
The versatility of this compound underscores its significance in both academic research and industrial applications .
Interaction studies involving 2-Propanamine, 1,3-dimethoxy-, hydrochloride focus on its binding affinities and effects on biological targets. Preliminary findings suggest:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics associated with this compound .
Several compounds share structural similarities with 2-Propanamine, 1,3-dimethoxy-, hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methoxy-2-propanamine | C4H11NO | Single methoxy group; simpler structure |
| 3-Dimethoxy-2-propanamine | C6H15NO2 | Additional methoxy group; potential for different biological activity |
| 1-(3,4-Dimethoxyphenyl)-2-propanamine | C11H17NO2 | Phenyl substitution; unique pharmacological profile |
These compounds highlight the uniqueness of 2-Propanamine, 1,3-dimethoxy-, hydrochloride due to its specific methoxy positioning and potential interactions that may differ from those of similar compounds .
Infrared spectroscopy provides crucial structural information for 2-propanamine, 1,3-dimethoxy-, hydrochloride through characteristic vibrational frequencies of its functional groups. The hydrochloride salt form exhibits distinct spectral features compared to the free base due to protonation effects and ionic interactions [1] [2].
The nitrogen-hydrogen stretching region reveals characteristic absorption patterns. Primary amines typically display two N-H stretching bands between 3500-3300 cm⁻¹, while secondary amines show a single band at 3350-3280 cm⁻¹ [1] [2]. However, in the hydrochloride salt form, protonation of the amine nitrogen results in N-H⁺ stretching absorptions appearing as broad, strong bands in the 3000-2700 cm⁻¹ region [1]. This broadening and frequency shift are characteristic indicators of amine salt formation.
The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2980-2850 cm⁻¹ region, with methyl groups typically showing asymmetric and symmetric stretching modes [3]. The methoxy groups present in the molecule contribute additional C-H stretching absorptions within this range.
Carbon-oxygen stretching vibrations from the ether linkages in the dimethoxy substituents manifest as strong absorptions in the 1300-1000 cm⁻¹ region [4] [3]. These bands are particularly diagnostic for ether functional groups and provide confirmation of the methoxy substituents.
The carbon-nitrogen stretching vibrations of aliphatic amines typically appear at 1250-1020 cm⁻¹ with medium intensity [1]. Primary amine nitrogen-hydrogen bending vibrations contribute medium-intensity absorptions at 1650-1580 cm⁻¹ [1].
Methyl group carbon-hydrogen bending vibrations appear as medium to strong absorptions at 1460-1370 cm⁻¹, providing additional structural confirmation [3]. The alkyl chain carbon-carbon stretching vibrations show variable intensity absorptions in the 1200-800 cm⁻¹ region [3].
The formation of hydrochloride salts introduces characteristic multiple absorption bands in the 2700-2400 cm⁻¹ region with strong intensity, which serve as definitive markers for amine salt structures [1] [5].
Proton nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 2-propanamine, 1,3-dimethoxy-, hydrochloride through analysis of chemical shifts, coupling patterns, and integration ratios [6] [7].
The methoxy groups (-OCH₃) attached to the terminal carbons exhibit characteristic singlet resonances in the 3.3-3.8 ppm region [6] [7]. These signals integrate for six protons total, appearing as two separate singlets if the methoxy groups are in different magnetic environments, or potentially overlapping if they are magnetically equivalent.
The methine proton (CH) bearing the amine functionality resonates as a multiplet in the 3.0-4.0 ppm region [8] [9]. The exact chemical shift depends on the protonation state of the amine and the influence of neighboring electronegative atoms. In the hydrochloride salt form, this proton may experience additional deshielding due to the positive charge on the adjacent nitrogen.
The methyl group attached to the chiral center appears as a doublet in the 1.2-1.3 ppm region, with coupling to the adjacent methine proton [8] [9]. The coupling constant typically ranges from 6-7 Hz, consistent with vicinal proton-proton coupling.
The methylene protons (CH₂) connecting the methoxy groups to the central carbon chain resonate as complex multiplets in the 3.4-3.7 ppm region [6] [7]. These protons are deshielded by the adjacent oxygen atoms and may show geminal coupling as well as vicinal coupling to neighboring protons.
The amine protons (NH₂) in the free base form would typically appear as a broad signal in the 1.0-3.0 ppm region [8] [9]. However, in the hydrochloride salt form, these protons become more acidic and may exchange rapidly with deuterium in deuterated solvents, potentially leading to broadened or absent signals depending on experimental conditions.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities [7] [10].
The methoxy carbons resonate in the characteristic range of 55-58 ppm, which is typical for methyl carbons attached to oxygen in ether linkages [7] [10]. These signals appear as singlets in proton-decoupled spectra and show characteristic 1:3:3:1 quartet patterns in proton-coupled experiments due to coupling with the attached methyl protons.
The methine carbon bearing the amine functionality appears in the 48-52 ppm region [9]. This chemical shift reflects the electron-withdrawing effect of the nitrogen atom and may show additional downfield shifting in the protonated salt form due to the positive charge.
The methyl carbon attached to the chiral center resonates in the 16-20 ppm region, which is characteristic for aliphatic methyl groups [9]. This signal appears as a quartet in proton-coupled spectra due to coupling with the three equivalent methyl protons.
The methylene carbons connecting the methoxy groups to the central framework resonate in the 64-68 ppm region [7] [10]. These carbons are significantly deshielded by the adjacent oxygen atoms, resulting in the downfield chemical shift typical of α-carbons to ether oxygen.
Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly employed due to low natural abundance and sensitivity limitations, provides valuable information about the nitrogen environment and protonation state [11] [12].
Primary amine nitrogens typically resonate in the broad range of 0-60 ppm when referenced to liquid ammonia [11] [12]. The exact chemical shift depends on the electronic environment, with electron-withdrawing substituents causing downfield shifts.
Upon protonation to form the hydrochloride salt, the nitrogen chemical shift typically moves to the 20-80 ppm region [11] [12]. This downfield shift reflects the change in electronic environment upon protonation and serves as a definitive indicator of salt formation.
The nitrogen signals in both forms typically appear as broad resonances due to quadrupolar relaxation effects and potential exchange processes [11] [12]. In the salt form, additional broadening may occur due to ionic interactions and reduced molecular mobility.
Mass spectrometry of 2-propanamine, 1,3-dimethoxy-, hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns [13] [14].
The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the protonated molecular ion [M+H]⁺ [13] [14]. In electrospray ionization conditions, the compound readily forms protonated species, with the molecular ion typically showing low to medium relative intensity due to facile fragmentation.
Alpha cleavage adjacent to the amine nitrogen represents the primary fragmentation pathway, producing characteristic fragment ions in the m/z 58-72 range [13] [14]. This fragmentation pattern is typical for aliphatic amines and often produces the base peak in the spectrum.
Loss of ammonia (NH₃) from the molecular ion results in fragments at [M-17]⁺ with medium relative intensity [13] [15]. This neutral loss is characteristic of primary amines and provides structural confirmation.
Loss of methylamine (CH₃NH₂) produces fragments at [M-31]⁺ with medium to high relative intensity [13] [14]. This fragmentation pathway is particularly common in compounds containing methyl-substituted amines.
Methoxy group loss results in fragments at [M-31]⁺ through radical loss mechanisms [15] [16]. The simultaneous presence of amine and methoxy neutral losses at the same mass difference requires careful interpretation of the fragmentation pathways.
Benzyl-type fragments, when present in related aromatic compounds, typically appear in the m/z 121-151 range with medium to high relative intensity [16] [14]. These fragments arise from benzylic cleavage processes.
The methoxy fragment at m/z 31 typically shows low relative intensity but provides additional structural confirmation [15]. This fragment can arise through McLafferty rearrangement processes or direct cleavage.
X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-propanamine, 1,3-dimethoxy-, hydrochloride in the solid state [17] [18]. The crystalline form of the hydrochloride salt enables detailed examination of molecular geometry, intermolecular interactions, and packing arrangements.
Crystal structure determination requires high-quality single crystals with minimum dimensions of 0.1 mm in the longest dimension [17]. The hydrochloride salt form typically exhibits improved crystallization properties compared to the free base due to ionic interactions and enhanced lattice stability.
The molecular geometry reveals bond lengths and angles characteristic of aliphatic amines and ether linkages [17] [18]. Carbon-nitrogen bond lengths in primary amines typically range from 1.45-1.50 Å, while carbon-oxygen bonds in ethers measure approximately 1.42-1.45 Å.
Intermolecular hydrogen bonding patterns are particularly significant in amine hydrochloride salts [17]. The protonated amine nitrogen forms hydrogen bonds with chloride counterions, creating three-dimensional network structures that stabilize the crystal lattice.
Unit cell parameters and space group determination provide information about molecular packing efficiency and symmetry relationships [17] [18]. The crystal system and space group influence physical properties such as melting point, solubility, and stability.
Thermal ellipsoid parameters indicate atomic displacement characteristics and provide insights into molecular flexibility and thermal motion in the crystal lattice [17] [18]. These parameters are temperature-dependent and reflect the dynamic nature of the solid-state structure.
Gas chromatographic analysis of 2-propanamine, 1,3-dimethoxy-, hydrochloride requires specialized column conditions and derivatization procedures due to the polar nature of the amine functionality [19] [20].
Flame ionization detection on DB-5 or HP-5 columns (5% phenyl, 95% dimethylsilicone) with helium carrier gas provides reliable quantitative analysis [19] [20]. Typical retention times range from 5-15 minutes depending on temperature programming and column dimensions.
Gas chromatography-mass spectrometry employs polar stationary phases such as DB-CAM or HP-FFAP to improve peak shape and separation efficiency [21] [22]. These columns provide better interaction with polar analytes and reduce peak tailing associated with amine compounds.
Derivatization with trifluoroacetic anhydride or other acylating agents converts the primary amine to more volatile and thermally stable derivatives [20] [23]. This approach improves chromatographic performance and enhances mass spectral fragmentation information.
High-performance liquid chromatography using reverse-phase C18 columns with methanol-acetonitrile-buffer mobile phases enables separation without derivatization [24] [25]. UV detection at 210-254 nm provides adequate sensitivity for most applications.
Ion exchange chromatography employs cation exchange resins with acidic buffer systems to separate based on ionic interactions [24]. This technique is particularly useful for separating amine salts from neutral impurities.
Thin layer chromatography on silica gel 60 F254 plates with various organic solvent systems provides rapid qualitative analysis [26]. UV visualization at 254 nm enables detection of aromatic-containing impurities.
Chiral high-performance liquid chromatography using Chiralpak columns with alcohol-hexane mobile phases enables enantiomeric separation [25]. This technique is essential for determining enantiomeric purity in chiral preparations.
Differential scanning calorimetry analysis of 2-propanamine, 1,3-dimethoxy-, hydrochloride reveals thermal transitions and phase behavior over the temperature range of -50°C to 400°C [27] [28].
Melting point determination provides a fundamental physical property for compound identification and purity assessment [28] [29]. The hydrochloride salt typically exhibits a well-defined melting point with associated enthalpy of fusion values.
Thermogravimetric analysis from room temperature to 600°C under nitrogen or air atmospheres reveals weight loss patterns and decomposition behavior [27] [28]. Initial weight loss may correspond to moisture or solvent loss, while higher temperature losses indicate decomposition processes.
Simultaneous thermogravimetric analysis-differential scanning calorimetry provides combined information about weight changes and thermal events in a single experiment [30] [31]. This technique enables correlation between mass loss and endothermic or exothermic processes.
Glass transition analysis, when applicable, provides information about the amorphous phase behavior and molecular mobility [27] [28]. The glass transition temperature reflects the onset of large-scale molecular motion and influences physical stability.
Thermal stability assessment under controlled heating rates reveals decomposition kinetics and degradation pathways [27] [28]. This information is crucial for storage conditions and formulation development.
Dynamic mechanical analysis and thermomechanical analysis provide information about mechanical properties and dimensional changes as functions of temperature [27]. These techniques are particularly relevant for solid dosage form applications.